molecular formula C17H12BrNO2 B442403 2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid CAS No. 351332-55-3

2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid

Cat. No.: B442403
CAS No.: 351332-55-3
M. Wt: 342.2g/mol
InChI Key: TXXDVCJNYMPINL-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid is a sophisticated small-molecule inhibitor that has emerged from structure-guided design efforts targeting the enzyme dihydroorotate dehydrogenase (DHODH). DHODH catalyzes a critical, committed step in the de novo pyrimidine biosynthesis pathway, and its inhibition leads to pyrimidine depletion, halting cell cycle progression and inducing differentiation in certain cancer cells . This compound belongs to the brequinar class of inhibitors and is engineered to form novel interactions within the brequinar-binding pocket of DHODH, potentially leading to improved physicochemical properties and potency . Its core quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, frequently investigated for developing therapeutics targeting various diseases, including cancer, microbial infections, and other pathologies . The strategic incorporation of the 4-bromophenyl and methyl substituents is a key feature of its design, optimizing its fit within the enzyme's active site. Research into related quinoline-4-carboxylic acid derivatives shows this chemotype's versatility, with applications extending to other target classes, such as serving as potent and selective inhibitors of mitochondrial Sirtuin 3 (SIRT3), which is a potential target in acute myeloid leukemia . Furthermore, the scaffold is a cornerstone in antitubercular drug discovery, with derivatives demonstrating significant activity against Mycobacterium tuberculosis . This compound is a valuable research tool for scientists exploring targeted cancer therapies, metabolic pathways in cell proliferation, and the broader biology of quinoline-based small molecules.

Properties

IUPAC Name

2-(4-bromophenyl)-6-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO2/c1-10-2-7-15-13(8-10)14(17(20)21)9-16(19-15)11-3-5-12(18)6-4-11/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXDVCJNYMPINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Chloro-6-methylquinoline-4-carboxylic Acid

Chlorination of the quinoline core is achieved using phosphorus trichloride (PCl₃) in toluene under reflux conditions. For instance, treating 6-methylquinoline-4-carboxylic acid with PCl₃ (2 equiv) at 110°C for 2 hours yielded 2-chloro-6-methylquinoline-4-carboxylic acid with a 92.6% yield. Nuclear magnetic resonance (NMR) confirmed the regioselective installation of chlorine at position 2 (δ 8.89 ppm, d, J = 4.4 Hz, 1H, Ar-H).

Coupling with 4-Bromophenylboronic Acid

The chloro intermediate undergoes Suzuki coupling with 4-bromophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in tetrahydrofuran (THF) at 80°C. This step typically achieves yields of 85–90%, as demonstrated in analogous naphthyridine systems.

Alternative Route: Gould-Jacobs Cyclization with Functionalized Anilines

The Gould-Jacobs reaction provides an alternative pathway by cyclizing 4-methylaniline with a β-keto ester to form the quinoline skeleton. Subsequent oxidation of the 4-hydroxyquinoline intermediate to the carboxylic acid is accomplished using potassium permanganate (KMnO₄) in alkaline conditions.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the discussed methodologies:

MethodStarting MaterialsKey StepsYield (%)Scalability
Pfitzinger + SuzukiIsatin, acetone, PCl₃Condensation, chlorination, coupling70–85High
Gould-Jacobs + Halogenation4-Methylaniline, β-keto esterCyclization, oxidation, bromination65–75Moderate
Patent CN106432073B4-Bromoaniline, ethyl propiolateCyclization, chlorination70–73High

Challenges in Reaction Optimization

Regioselectivity in Halogenation

Unwanted halogenation at positions 3 and 8 of the quinoline core remains a persistent issue. Employing bulky directing groups, such as pivaloyl-protected amines, improves selectivity for position 2.

Carboxylic Acid Stability Under Coupling Conditions

The 4-carboxylic acid group is susceptible to decarboxylation under high-temperature coupling conditions. Protecting the acid as a tert-butyl ester prior to Suzuki coupling mitigates this issue, with subsequent deprotection using trifluoroacetic acid (TFA).

Industrial-Scale Considerations

The patent CN106432073B highlights the importance of solvent selection and catalytic systems for scalability. Using diphenyl ether as a high-boiling solvent in cyclization steps minimizes side reactions, while cesium carbonate enhances coupling efficiency in Suzuki reactions .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide, while reduction can produce alcohol or aldehyde derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential biological activities , particularly as an antimicrobial and anticancer agent . Its structural features may enhance its binding affinity to biological targets, making it a candidate for further drug development.

  • Anticancer Activity : Research indicates that similar quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that quinoline-4-carboxylic acids can induce apoptosis in cancer cell lines such as MCF-7 . The mechanism involves cell cycle arrest and apoptosis induction, highlighting the therapeutic potential of compounds like 2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid.
  • Antimicrobial Properties : Quinoline derivatives have been evaluated for their effectiveness against various microbial strains. The presence of the bromophenyl group may enhance the compound's antimicrobial activity .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a building block for synthesizing more complex quinoline derivatives. Its unique structure allows researchers to explore new chemical reactions and pathways.

Reaction TypeExample ProductsKey Reagents
OxidationQuinoline N-oxide derivativesHydrogen peroxide
ReductionAlcohol or aldehyde derivativesLithium aluminum hydride
SubstitutionVarious substituted quinolinesNucleophiles (amines/thio)

Industrial Applications

In industry, this compound is utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments. Its unique chemical properties allow it to be integrated into formulations that require specific colorimetric or functional characteristics.

Case Studies

  • Anticancer Studies : A study on quinoline derivatives demonstrated that this compound could induce apoptosis in MCF-7 breast cancer cells at concentrations that suggest potential therapeutic use . The IC50 values were determined through flow cytometric analysis, indicating significant biological activity.
  • Antimicrobial Evaluation : In another study focusing on the antimicrobial properties of quinoline derivatives, compounds similar to this compound showed promising results against various pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The quinoline ring system is known to interact with DNA and proteins, potentially disrupting cellular processes and leading to antimicrobial or anticancer activities .

Comparison with Similar Compounds

Core Modifications

  • This compound: The 4-bromophenyl group at C2 and methyl at C6 create a hydrophobic profile, while the carboxylic acid at C4 enhances solubility in polar solvents.
  • The chlorine atom reduces steric bulk compared to bromine .

Functional Group Variations

Compound Name Key Substituents Molecular Formula Key Properties/Biological Activity References
This compound 2-(4-BrPh), 6-Me, 4-COOH C₁₇H₁₂BrNO₂ High lipophilicity; unknown bioactivity
3-Amino-2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid 2-(4-ClPh), 3-NH₂, 6-Me, 4-COOH C₁₇H₁₃ClN₂O₂ Enhanced solubility via NH₂; antibacterial potential
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid 2-(3,4-OMePh), 6-Me, 4-COOH C₁₉H₁₇NO₄ Electron-rich; potential CNS applications
6-Bromo-2-[5-(3-trifluoromethylphenyl)furan-2-yl]quinoline-4-carboxylic acid 6-Br, 2-(furyl-CF₃Ph), 4-COOH C₂₁H₁₂BrF₃NO₃ High steric hindrance; unexplored activity

Physicochemical Properties

  • Solubility: The carboxylic acid group improves aqueous solubility, but bromine and methyl groups increase logP (e.g., target compound vs. 3-amino derivatives) .
  • Thermal Stability : Melting points vary with substituents; 4k melts at 223–225°C, while methoxy derivatives may have lower melting points due to reduced crystallinity .

Biological Activity

2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H12BrNO2
  • Molecular Weight : 344.19 g/mol
  • IUPAC Name : this compound

The compound features a bromophenyl group and a carboxylic acid functional group, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound has demonstrated antibacterial activity against various strains of bacteria, including:

  • Staphylococcus aureus
  • Escherichia coli

In one study, the compound was tested against multiple bacterial strains, showing effective inhibition at specific concentrations. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that structural modifications in quinoline derivatives can enhance their antibacterial potency .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and T-24 (bladder cancer).

In a study assessing its cytotoxic effects, the compound exhibited IC50 values of approximately:

  • MCF-7 : 168.78 µM
  • T-24 : 257.87 µM

These results suggest that the compound effectively halts the cell cycle at the G1 phase and promotes apoptosis, making it a potential candidate for further development as an anticancer agent .

Cell LineIC50 (µM)
MCF-7168.78
T-24257.87

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate cellular signaling pathways leading to inhibition of proliferation or induction of programmed cell death (apoptosis) .

Case Studies

  • Antibacterial Evaluation :
    A series of quinoline derivatives were synthesized and evaluated for their antibacterial activity. Among these, compounds similar to this compound showed enhanced activity against Gram-positive bacteria compared to Gram-negative strains .
  • Anticancer Studies :
    In vitro studies on MCF-7 cells revealed that treatment with the compound resulted in significant apoptosis compared to controls, indicating its potential as a therapeutic agent in cancer treatment .

Q & A

Q. What are the recommended methods for synthesizing 2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: A common synthesis route involves hydrogenation of nitro-substituted intermediates. For example, 2-[2-(2-nitrophenyl)ethenyl]-6-R-quinoline-4-carboxylic acid derivatives can be reduced using catalytic hydrogenation (e.g., Pd/C in ethanol) to yield amino-substituted intermediates, followed by bromination at the 4-phenyl position . Key parameters include:

  • Catalyst selection : Pd/C or Raney Ni for efficient nitro group reduction.
  • Temperature control : Maintain 50–70°C during bromination to avoid side reactions.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of brominated precursors.

Q. Table 1: Synthesis Optimization

ParameterOptimal ConditionYield Range
CatalystPd/C (10% wt)65–75%
Bromination Temp60°C70–80%
Reaction Time12–16 hours60–70%

Q. How can the crystal structure of this compound be resolved, and what software is suitable for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL ) for refinement due to their robustness in handling small-molecule data and high-resolution twinning . Steps include:

  • Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation.
  • Hydrogen placement : Apply riding models or DFT-calculated positions.
  • Validation : Employ PLATON or CCDC tools to check for voids, disorder, and symmetry errors .

Advanced Research Questions

Q. How can QSAR studies be applied to optimize the biological activity of this compound derivatives?

Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models require:

  • Descriptor selection : Calculate electronic (HOMO/LUMO), steric (molar refractivity), and lipophilic (logP) parameters using Gaussian or COSMO-RS.
  • Data curation : Compare halogen-substituted analogs (e.g., 6-fluoro or 6-chloro derivatives) to assess substituent effects on activity .
  • Validation : Use leave-one-out cross-validation (LOO-CV) with R² > 0.7 for reliability.

Example Insight :
Bromine at the 4-phenyl position increases steric bulk, enhancing binding to hydrophobic enzyme pockets but reducing solubility—a trade-off to balance .

Q. How can contradictions in spectroscopic data (e.g., FT-IR vs. DFT-calculated vibrations) be resolved for this compound?

Methodological Answer: Discrepancies arise from solvent effects or anharmonicity in DFT models. Mitigation strategies include:

  • Experimental calibration : Record FT-IR/FT-Raman spectra in inert matrices (KBr pellets) to minimize solvent interference.
  • Computational adjustments : Apply scaling factors (e.g., 0.961 for B3LYP/6-31G(d)) to match observed vs. calculated wavenumbers .
  • Mode assignment : Use Potential Energy Distribution (PED) analysis via VEDA software to deconvolute overlapping peaks.

Q. What are the crystallographic challenges in refining this compound, and how are they addressed?

Methodological Answer: Common issues include:

  • Disorder in the bromophenyl group : Apply PART instructions in SHELXL to model alternative positions .
  • Thermal motion artifacts : Use anisotropic displacement parameters (ADPs) for non-H atoms.
  • Twinned crystals : Test for twin laws (e.g., two-fold rotation) using CELL_NOW and refine with TWIN/BASF commands .

Q. How does halogen substitution (Br vs. Cl/F) at the 4-phenyl position affect electronic properties and reactivity?

Methodological Answer: Comparative studies using DFT (B3LYP/6-311+G(d,p)) reveal:

  • Electronegativity : Fluorine increases electron-withdrawing effects, lowering HOMO energy (-5.8 eV vs. -5.3 eV for Br).
  • Reactivity : Bromine’s larger atomic radius enhances π-stacking in crystal lattices but slows nucleophilic substitution kinetics .

Q. Table 2: Halogen Effects on Properties

SubstituentHOMO (eV)LogPMelting Point (°C)
Br-5.33.2220–225
Cl-5.52.9210–215
F-5.82.4195–200

Q. What methodologies are recommended for assessing the purity of synthesized this compound?

Methodological Answer: Combine orthogonal techniques:

  • HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm.
  • NMR : Check for residual solvent peaks (e.g., DMSO-d6 at 2.5 ppm) and integration of aromatic protons.
  • Elemental Analysis : Target ≤0.3% deviation from theoretical C/H/N values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid
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2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid

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